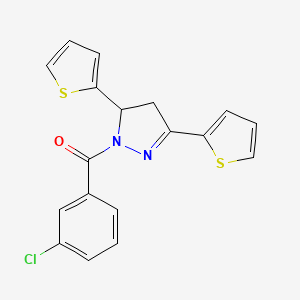
5-Methyl-1H-pyrazole-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2360386-63-4 . It has a molecular weight of 164.16 .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, has been a topic of interest in the scientific community . Pyrazoles can be synthesized through various methods, including the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . Pyrazoles have a five-membered heterocyclic ring with two nitrogen atoms in the 1- and 2-positions . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .Chemical Reactions Analysis
Pyrazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions can lead to the formation of a broad range of pyrazole derivatives .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Research demonstrates the utility of pyrazole derivatives in the synthesis of various heterocyclic compounds. For example, fluoride-mediated nucleophilic substitution reactions provide a method for creating 5-alkyl amino and ether pyrazoles under mild conditions, yielding moderate to high success rates. This method is applicable to the synthesis of a wide range of pyrazole derivatives, including those related to 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, underscoring its versatility in organic synthesis (Shavnya et al., 2005).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. A notable example is the use of pyrazole scaffolds in the development of inhibitors for various enzymes. For instance, δ-sultone-fused pyrazole compounds have been identified as potent inhibitors of butyrylcholinesterase, offering a potential approach for symptomatic treatment in Alzheimer's disease (Xu et al., 2019).
Fluorescent Sensors
The development of fluorescent sensors based on pyrazole derivatives highlights another area of application. A pyrazole-based fluorescent sensor exhibited highly selective detection of fluoride ions over other anions, demonstrating the potential of such compounds in environmental and biological monitoring (Yang et al., 2011).
Antimicrobial Activity
Compounds containing the pyrazole moiety have also been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents (Kendre et al., 2013).
Molecular Modeling and Drug Design
Furthermore, the incorporation of pyrazole derivatives in drug design is supported by molecular modeling studies. These studies facilitate the understanding of the interaction between synthesized compounds and biological targets, aiding in the identification of promising drug candidates with specific biological activities (Menozzi et al., 2004).
Mécanisme D'action
While the specific mechanism of action for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride is not mentioned in the retrieved papers, pyrazole-bearing compounds are known for their diverse pharmacological effects . These effects can be attributed to their interactions with various biological targets, as justified by molecular docking studies .
Safety and Hazards
Orientations Futures
Pyrazole-bearing compounds, including 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, have shown potential in various fields, including medicinal chemistry . Future research could focus on further exploring the pharmacological effects of these compounds, developing new synthetic methodologies, and expanding the application of this privileged class of compounds .
Propriétés
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXDIWSBVMGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2360386-63-4 |
Source


|
| Record name | 5-methyl-1H-pyrazole-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

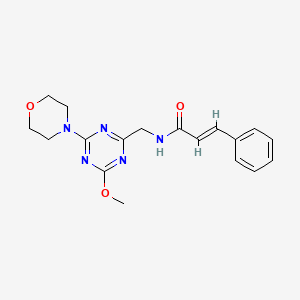
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)
![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
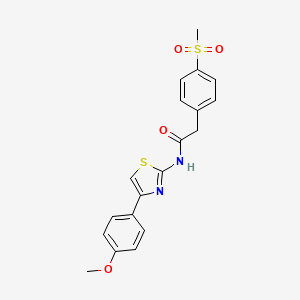
![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)
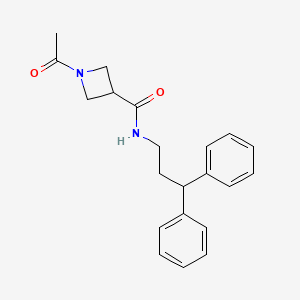

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)
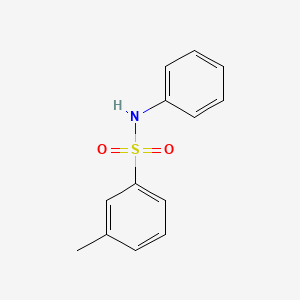
![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

